8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Overview
Description
8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C14H6Cl3F3N2 and its molecular weight is 365.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical and Surface Analysis
Imidazo[1,5-a]pyridine derivatives have been explored for their inhibitory performance against corrosion, particularly in protecting mild steel from corrosion in acidic environments. These studies demonstrate the derivatives' potential as mixed-type inhibitors, supported by various analytical techniques including potentiodynamic polarization, electrochemical impedance spectroscopy, and density functional theory (DFT) calculations (Saady et al., 2021).
Luminescent Transition Metal Complexes
Another research focus is the synthesis of luminescent transition metal complexes using imidazo[1,2-a]pyridine derivatives. These complexes exhibit potential for various applications, including as fluorescent probes or in light-emitting devices, thanks to their distinct photophysical properties (Zhang et al., 2018).
Crystal Structure Analysis
Imidazo[1,5-a]pyridine derivatives have also been analyzed for their crystal structures, providing valuable insights into their molecular configurations and interactions. Such studies are crucial for understanding the structural basis of their chemical reactivity and potential applications in material science and chemistry (Kapoor et al., 2011).
Biological Screening
Although excluding information on drug use and side effects, it's worth noting that some imidazo[1,5-a]pyridine derivatives have been synthesized and assayed for biological activity, demonstrating the versatile potential of these compounds in fields beyond pharmacology (Bhuva et al., 2015).
Synthesis and Chemical Reactions
The synthesis of imidazo[1,5-a]pyridines has been a significant area of research, focusing on the development of new methods for creating these compounds. These studies not only explore the chemical reactivity of imidazo[1,5-a]pyridine derivatives but also their potential applications in the development of new materials and molecules with unique properties (Vuillermet et al., 2020).
Fluorination and Modification
Research has also explored the regioselective fluorination of imidazo[1,2-a]pyridines, highlighting the chemical versatility and potential for creating compounds with varied functional properties. Such modifications can lead to the development of novel materials with specific chemical and physical characteristics (Liu et al., 2015).
Properties
IUPAC Name |
8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-8-2-1-3-9(16)12(8)13-21-5-11-10(17)4-7(6-22(11)13)14(18,19)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCCWSCXXDQUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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